

Mannose Triflate Reactions: A Comparative Guide to Computational and Experimental Findings

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Compound of Interest

Compound Name: Mannose triflate

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The stereoselective synthesis of glycosidic bonds is a cornerstone of modern glycochemistry, with significant implications for drug development and materials science. Among the most challenging linkages to construct is the β -mannosidic bond, due to the steric hindrance at the C2 position and the opposing influence of the anomeric effect. The use of **mannose triflates** as highly reactive glycosyl donors has emerged as a powerful strategy to overcome these challenges. This guide provides a comparative analysis of experimental results and computational predictions for reactions involving **mannose triflates**, offering insights into the underlying mechanisms that govern their reactivity and stereoselectivity.

Quantitative Data Comparison

The following tables summarize the key quantitative data from both experimental and computational studies on β -mannosylation reactions, which proceed via **mannose triflate** intermediates. These reactions typically involve a 4,6-O-benzylidene protected mannosyl donor, which is activated in situ to form the reactive α -mannosyl triflate.

Table 1: Experimental Results for a Typical β -Mannosylation

Parameter	Experimental Value	Notes
Product Yield	60-90%	Highly dependent on the acceptor alcohol and reaction conditions.
Stereoselectivity (β : α)	>10:1 to exclusively β	The 4,6-O-benzylidene protecting group is crucial for achieving high β -selectivity. [1]
Reaction Temperature	-78 °C to 0 °C	Low temperatures are typically required to control the reactivity of the mannose triflate intermediate. [2]
Key Intermediate	α -Mannosyl triflate	Detected and characterized by low-temperature NMR spectroscopy. [3]

Table 2: Computational Predictions for the β -Mannosylation Mechanism

Parameter	Computational Finding	Method
Oxocarbenium Ion Stability	The 4,6-O-benzylidene group destabilizes the oxocarbenium ion by 3-4 kcal/mol compared to acyclic protecting groups.[1]	Density Functional Theory (DFT) calculations.
Favored Reaction Pathway	S _N 2-like pathway	The high energy of the dissociative (S _N 1-like) pathway involving an oxocarbenium ion favors a concerted displacement mechanism.[1]
Transition State for β-product	Lower energy transition state for nucleophilic attack on the α-mannosyl triflate from the β-face.	DFT calculations of transition state geometries and energies.
Role of the Triflate Counterion	The triflate anion shields the α-face of the transient contact ion pair, directing the acceptor to the β-face.	Mechanistic models based on computational evidence.[4]

Experimental Protocols

Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate)

This protocol is adapted from a published procedure for the synthesis of a common **mannose triflate** precursor.[5]

Materials:

- 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose
- Anhydrous Dichloromethane (CH₂Cl₂)

- Dry Pyridine
- Trifluoromethanesulfonic anhydride (Tf₂O)
- Saturated aqueous NaHCO₃
- Anhydrous Na₂SO₄
- Absolute Ethanol
- Argon gas

Procedure:

- Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (1 equivalent) in anhydrous CH₂Cl₂ containing dry pyridine (2.6 equivalents) in a round-bottom flask under an argon atmosphere.
- Cool the mixture to -15 °C using an ice-salt bath.
- Add trifluoromethanesulfonic anhydride (1.8 equivalents) dropwise over 40 minutes with vigorous stirring.
- Allow the reaction mixture to slowly warm to room temperature over approximately 6 hours.
- Wash the reaction mixture sequentially with ice-cold saturated aqueous NaHCO₃ and water.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30 °C.
- Recrystallize the resulting solid residue from absolute ethanol to yield the **mannose triflate** as white needles.

General Procedure for β-Mannosylation via In Situ Generated Mannose Triflate

This protocol describes a typical glycosylation reaction where the **mannose triflate** is generated in situ from a thiomannoside donor.^{[2][3]}

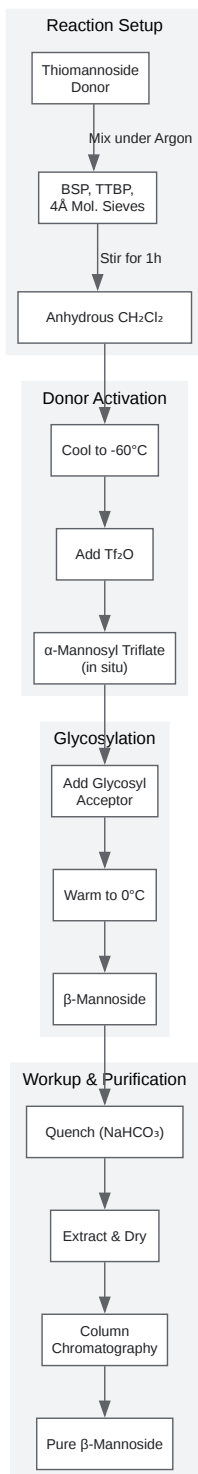
Materials:

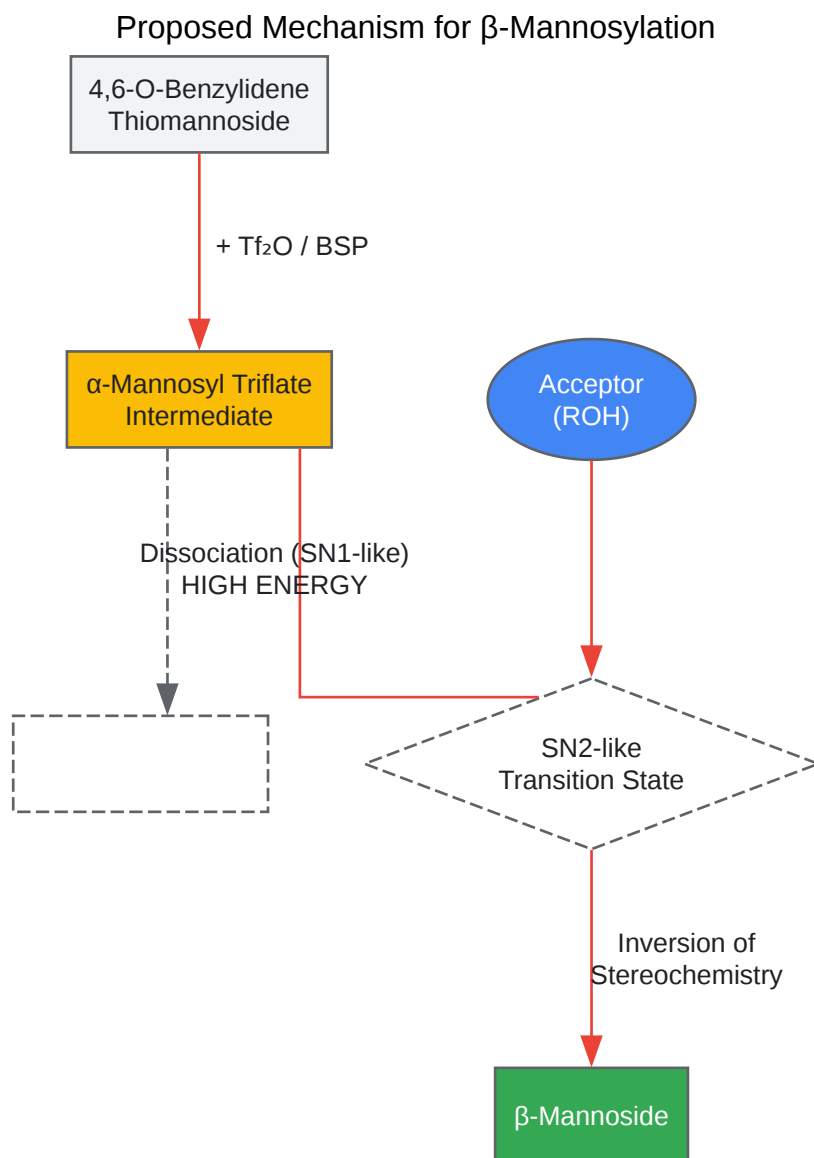
- 4,6-O-Benzylidene protected thiomannoside donor
- Glycosyl acceptor (e.g., a primary or secondary alcohol)
- 1-Benzenesulfinyl piperidine (BSP)
- 2,4,6-Tri-tert-butylpyrimidine (TTBP)
- Trifluoromethanesulfonic anhydride (Tf₂O)
- Anhydrous Dichloromethane (CH₂Cl₂)
- 4 Å Molecular Sieves
- Argon gas

Procedure:

- Stir a mixture of the thiomannoside donor (1 equivalent), BSP (1.4 equivalents), TTBP (2 equivalents), and activated 4 Å molecular sieves in anhydrous CH₂Cl₂ under an argon atmosphere for 1 hour at room temperature.
- Cool the reaction mixture to -60 °C.
- Add Tf₂O (1.2 equivalents) and stir for 10 minutes to form the α-mannosyl triflate intermediate.
- Add the glycosyl acceptor (1.5 equivalents) to the reaction mixture at -60 °C.
- Allow the reaction to warm to the desired temperature (e.g., 0 °C or room temperature) and monitor by TLC until the starting material is consumed.
- Quench the reaction with saturated aqueous NaHCO₃.
- Filter, wash the organic layer with water, dry over Na₂SO₄, and concentrate.
- Purify the crude product by silica gel column chromatography to obtain the β-mannoside.

Visualizations

Experimental Workflow for β -Mannosylation



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References

- 1. Highly Selective β -Mannosylations and β -Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis of beta-mannosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl- β -D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
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